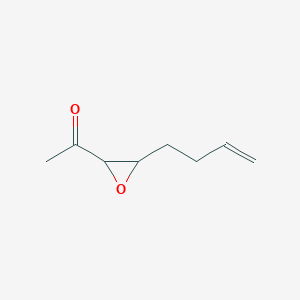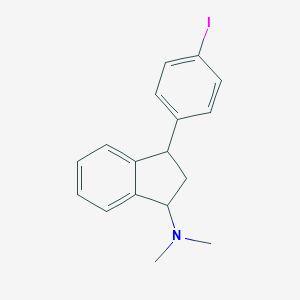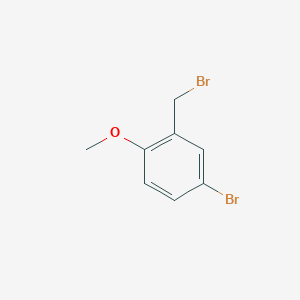
1-(3-But-3-enyloxiran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an oxirane (epoxide) ring and a butenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(3-But-3-enyloxiran-2-yl)ethanone typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-buten-1-ol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring . The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and selectivity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and higher efficiency compared to batch processes.
Chemical Reactions Analysis
1-(3-But-3-enyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding diols.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-But-3-enyloxiran-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-But-3-enyloxiran-2-yl)ethanone involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products.
Comparison with Similar Compounds
1-(3-But-3-enyloxiran-2-yl)ethanone can be compared with other similar compounds such as:
1,2-Epoxybutane: Similar in having an oxirane ring but lacks the butenyl group, making it less versatile in certain synthetic applications.
3,4-Epoxy-1-butene: Contains an oxirane ring and a butenyl group but differs in the position of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the oxirane ring with the versatility of the butenyl group, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
189170-22-7 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(3-but-3-enyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-7-8(10-7)6(2)9/h3,7-8H,1,4-5H2,2H3 |
InChI Key |
HZICUOYGJFWSRG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)CCC=C |
Canonical SMILES |
CC(=O)C1C(O1)CCC=C |
Synonyms |
Ethanone, 1-[3-(3-butenyl)oxiranyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)




![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)



